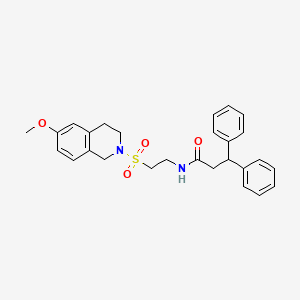
N-(2-((6-méthoxy-3,4-dihydroisoquinoléin-2(1H)-yl)sulfonyl)éthyl)-3,3-diphénylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-diphenylpropanamide is a synthetic compound known for its diverse applications in chemistry and biology. With a complex structure, this compound plays a significant role in various scientific research fields.
Applications De Recherche Scientifique
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-diphenylpropanamide is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its potential therapeutic applications, such as in anti-inflammatory or anticancer treatments.
Industry: It is used in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-diphenylpropanamide typically involves multiple steps, beginning with the preparation of 6-methoxy-3,4-dihydroisoquinoline. The subsequent steps include sulfonylation and the incorporation of the diphenylpropanamide moiety. The synthesis often requires controlled reaction conditions such as specific temperatures, pressures, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound might employ more scalable and cost-effective methods, including continuous flow chemistry and advanced catalytic processes. These methods aim to enhance efficiency and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-diphenylpropanamide can undergo various types of chemical reactions:
Oxidation: It can be oxidized under certain conditions, leading to the formation of different oxidized derivatives.
Reduction: This compound can also be reduced, particularly at the sulfonyl and amide functionalities.
Substitution: It can participate in substitution reactions, especially at the aromatic and sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions are carefully controlled to favor the desired transformation.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Mécanisme D'action
The mechanism by which N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-diphenylpropanamide exerts its effects involves interacting with specific molecular targets. This may include binding to enzymes or receptors, thereby modulating their activity. The pathways involved could range from signal transduction to metabolic processes, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-diphenylpropanamide exhibits unique properties due to its specific functional groups. Similar compounds might include:
N-(2-(6-methoxy-3,4-dihydroisoquinolin-2-yl)ethyl)-3,3-diphenylpropanamide: : Differing primarily by the absence of the sulfonyl group.
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-diphenylpropanamide: : Similar but lacks the methoxy substitution on the isoquinoline ring.
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-diphenylpropanamine: : Similar structure but with an amine group replacing the amide.
Each of these compounds may share some chemical behaviors but differ significantly in their reactivity, biological activity, and potential applications due to structural variations. This uniqueness highlights the distinctive nature of N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-diphenylpropanamide in scientific research and industry.
Propriétés
IUPAC Name |
N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4S/c1-33-25-13-12-24-20-29(16-14-23(24)18-25)34(31,32)17-15-28-27(30)19-26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,26H,14-17,19-20H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLJSUWJWYLOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2484964.png)
![3-(1H-pyrazol-1-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide](/img/structure/B2484965.png)
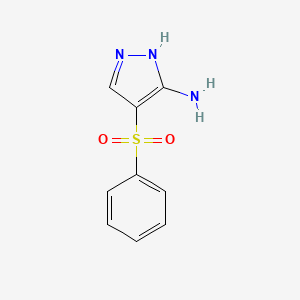
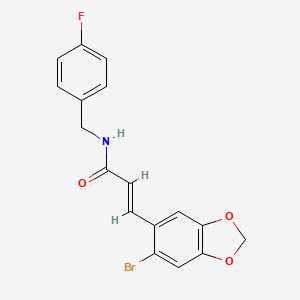
![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]but-2-ynamide](/img/structure/B2484970.png)
![9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484971.png)
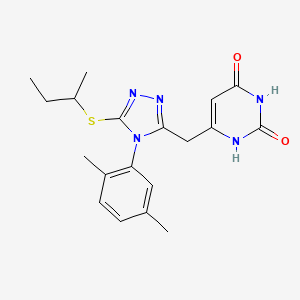
![N-(3-chloro-4-methoxyphenyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2484973.png)
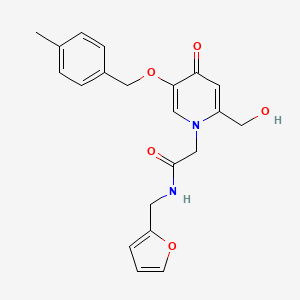

![4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2484978.png)
![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B2484979.png)
![4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2484981.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2484984.png)
